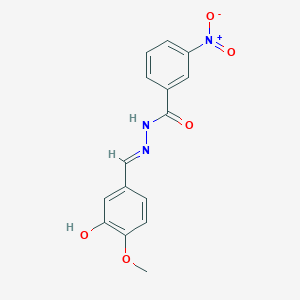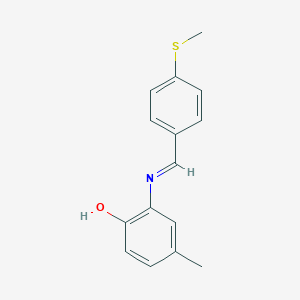![molecular formula C18H19F3N2O B325765 N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline](/img/structure/B325765.png)
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with diethylamino and trifluoromethoxy groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline involves its interaction with specific molecular targets. The diethylamino and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
- N-(4-(dimethylamino)benzylidene)-N-(4-(trifluoromethoxy)phenyl]amine
- N-(4-(methoxybenzylidene)-N-(4-(trifluoromethoxy)phenyl]amine
Uniqueness
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Propiedades
Fórmula molecular |
C18H19F3N2O |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C18H19F3N2O/c1-3-23(4-2)16-9-5-14(6-10-16)13-22-15-7-11-17(12-8-15)24-18(19,20)21/h5-13H,3-4H2,1-2H3 |
Clave InChI |
GIGXGRPUVWFEGL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(benzyloxy)benzylidene]-2-iodobenzohydrazide](/img/structure/B325682.png)
![2-Methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B325683.png)


![(6E)-4-bromo-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325692.png)
![2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL](/img/structure/B325694.png)
![3-chloro-2-methyl-N-[4-(methylsulfanyl)benzylidene]aniline](/img/structure/B325695.png)
![propyl 4-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325696.png)
![propyl 4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325697.png)
![4-[({3-Nitro-2-methylphenyl}imino)methyl]-2-methoxyphenyl acetate](/img/structure/B325699.png)
![(2-Methyl-3-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B325700.png)
![(6E)-4-bromo-6-[(2-methoxy-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325701.png)
![2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-phenylbenzamide](/img/structure/B325705.png)
![2-[(4-methylbenzylidene)amino]-N-phenylbenzamide](/img/structure/B325706.png)
